molecular formula C15H15N3O2 B1530447 6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine CAS No. 1242152-57-3

6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine

Cat. No. B1530447
CAS RN: 1242152-57-3
M. Wt: 269.3 g/mol
InChI Key: ZDWSUNTYTPIPFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine . This step was found to be the most efficient, resulting in a total yield of 72% .


Molecular Structure Analysis

The molecular structure of “6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine” can be inferred from its molecular formula, C15H15N3O2. This suggests that the compound contains 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.


Chemical Reactions Analysis

The compound “6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine” likely undergoes reactions similar to other indazole compounds. For instance, when alcohols react with a hydrogen halide, a substitution takes place producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl .

Scientific Research Applications

Medicinal Chemistry: Anti-inflammatory Agents

The indazole moiety, which is part of the compound’s structure, has been identified as having significant anti-inflammatory properties . This makes “6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine” a potential candidate for the development of new anti-inflammatory drugs, particularly for conditions like osteoarthritis where COX-2 inhibitors are sought after.

Organic Synthesis: Curcumin Analog Synthesis

In organic synthesis, this compound can be utilized in the synthesis of curcumin analogs . These analogs have a wide range of applications, including as antioxidants and anti-carcinogenic agents. The compound’s ability to undergo efficient condensation reactions makes it valuable in this field.

Biochemistry: Enzyme Inhibition

The compound’s structure suggests potential use in enzyme inhibition studies within biochemistry. By modifying specific functional groups, researchers can study the interaction between “6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine” and various enzymes, which can lead to the development of new biochemical tools or drugs .

Pharmacology: COX-2 Inhibition

Pharmacologically, “6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine” could be explored as a cyclo-oxygenase-2 (COX-2) inhibitor . This application is particularly relevant in the treatment of pain and inflammation associated with various diseases.

Analytical Chemistry: Mass Spectrometry

In analytical chemistry, derivatives of “6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine” could be used as standards or reagents in mass spectrometry to identify or quantify substances within a sample, thanks to their unique mass spectra .

Nanotechnology: Semiconductor Research

The compound’s potential in forming nanosheets and nanocrystals could be of interest in nanotechnology, particularly in the development of semiconductors and related materials .

properties

IUPAC Name

6-[(4-methoxyphenyl)methoxy]-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-13-14(8-12)17-18-15(13)16/h2-8H,9H2,1H3,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWSUNTYTPIPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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